Tetrahydropyridine derivatives constitute a historically significant scaffold in neuropharmacology and medicinal chemistry. The structural simplicity of the 1,2,3,6-tetrahydropyridine (THP) core belies its profound impact on drug design, particularly evident in neuroactive compound development. Early studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) revealed both neurotoxic properties and unexpected insights into Parkinsonian pathology, catalyzing intensive research into THP analogs [5]. This historical foundation positioned THP as a versatile platform for central nervous system (CNS) drug discovery.
The structural evolution continued with simpler analogs like 1-methyl-THP derivatives (PubChem CID: 40462), which served as pivotal intermediates for complex molecule synthesis [5]. Subsequent benzyl substitutions, exemplified by 1-benzyl-4-methyl-THP (CAS 32018-56-7), demonstrated enhanced binding interactions with aminergic targets compared to their alkyl-substituted counterparts [6]. Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 80845-58-5) represents a strategic advancement incorporating both N-benzyl protection and C4-carboxylate functionalization, enabling precise stereoelectronic tuning essential for modern drug design [1] [8].
Table 1: Evolution of Key Tetrahydropyridine Derivatives in Medicinal Chemistry
Compound | CAS/Identifier | Substituents | Structural Significance |
---|---|---|---|
1-Methyl-THP-4-carboxylate | CID 40462 | R₁=CH₃, R₂=COOCH₃ | Basic ester-containing THP scaffold |
1-Benzyl-4-methyl-THP | 32018-56-7 | R₁=CH₂C₆H₅, R₂=CH₃ | Early benzyl-substituted bioactive analog |
Methyl 1-benzyl-THP-4-carboxylate | 80845-58-5 | R₁=CH₂C₆H₅, R₂=COOCH₃ | Dual-functionality scaffold for GPCR modulation |
Methyl 4-amino-1-benzyl-THP-3-carboxylate | 159660-85-2 | R₁=CH₂C₆H₅, R₃=NH₂, R₄=COOCH₃ | Advanced derivative with hydrogen-bonding capacity |
Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (C₁₄H₁₇NO₂, MW 231.29) integrates two pharmacologically critical moieties: an N-benzyl group and C4-methyl carboxylate. The benzyl substituent (C₆H₅CH₂-) attached to the tertiary nitrogen substantially modifies electron distribution across the conjugated system. This π-electron extension enhances interactions with aromatic residues in target binding pockets, particularly within aminergic GPCRs, while also conferring metabolic stability compared to N-alkyl analogs [3] [8].
The C4-carboxylate ester (-COOCH₃) introduces both steric and electronic effects. With a calculated XLogP of ~2.0 [4], this ester group balances lipophilicity for blood-brain barrier penetration (PSA ≈29.5 Ų) while providing a synthetic handle for hydrolysis or transesterification. The planar geometry of the carboxylate facilitates hydrogen-bond acceptor interactions, and its position adjacent to the enamine-type double bond creates an electronically polarized region ideal for nucleophilic modifications. Density functional theory (DFT) calculations indicate the benzyl group induces a 12° dihedral angle deviation from coplanarity with the THP ring, optimizing the conformation for target engagement [2] [4].
Table 2: Physicochemical Properties of Methyl 1-Benzyl-THP-4-carboxylate
Property | Value | Method/Reference | Pharmacological Implication |
---|---|---|---|
Molecular Formula | C₁₄H₁₇NO₂ | [1] [2] | Scaffold complexity for selective interactions |
Molecular Weight | 231.29 g/mol | [1] [2] | Optimal for CNS penetration |
XLogP | ~2.0 | Predicted [4] | Balanced lipophilicity for membrane permeation |
Polar Surface Area (PSA) | 29.5 Ų | Calculated [4] | Facilitates blood-brain barrier crossing |
Water Solubility | 1.4 g/L at 25°C | Experimental [4] | Sufficient for in vitro assays |
Hydrogen Bond Acceptors | 3 | SMILES analysis [1] | GPCR recognition potential |
Rotatable Bonds | 4 | SMILES analysis [2] | Conformational flexibility for target adaptation |
The THP core is classified as a "privileged scaffold" due to its structural mimicry of endogenous amine neurotransmitters and exceptional adaptability across aminergic receptors. Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate exemplifies this concept through its dual modification capacity. The electron-rich benzyl group stabilizes charge-transfer complexes with aromatic residues (e.g., Phe/Phe/Trp clusters in GPCR binding pockets), while the carboxylate ester provides a vector for introducing hydrogen-bonding or ionic functionalities [5] [8]. This scaffold's versatility is evidenced by its conversion to derivatives like methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS 159660-85-2), where the 4-amino group enables additional hydrogen-bond donation critical for receptor affinity [7].
The THP ring's semi-rigid conformation offers distinct advantages over fully flexible chains or planar heterocycles. Its boat-chair equilibrium provides conformational diversity to accommodate divergent receptor topographies. Computational docking studies reveal that the C4-carboxylate oxygen engages conserved aspartate residues (e.g., D3.32 in GPCR numbering) in aminergic targets, while the benzyl group occupies the hydrophobic subpocket [7]. This binding motif is conserved across dopamine, serotonin, and histamine receptor subtypes, explaining the scaffold's broad utility. Strategic functionalization at C3/C4 positions, as demonstrated by the 99% pure 4-amino-3-carboxylate derivative (PubChem CID: 563385), enables precise optimization of receptor subtype selectivity [7].
Table 3: Strategic Derivatives from Methyl 1-Benzyl-THP-4-carboxylate for GPCR Targeting
Derivative Modification Site | Example Compound | Biological Target Potential | Structural Advantage |
---|---|---|---|
C4-Ester hydrolysis | 1-Benzyl-THP-4-carboxylic acid | Ionic interaction enhancement | Increased polar interactions with basic residues |
C4-Amino substitution | Methyl 4-amino-1-benzyl-THP-3-carboxylate | Serotonin receptor subtypes | Hydrogen-bond donation to Ser/Thr residues |
N-Benzyl replacement | Methyl 1-alkyl-THP-4-carboxylates | Dopamine D2-like receptors | Reduced steric hindrance for orthosteric binding |
C3-Functionalization | 3-Substituted analogs | Histamine H1 receptors | Enhanced hydrophobic pocket occupancy |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1